molecular formula C18H26N2O3 B13880304 Tert-butyl 4-(2-phenylacetyl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-(2-phenylacetyl)-1,4-diazepane-1-carboxylate

Cat. No.: B13880304
M. Wt: 318.4 g/mol
InChI Key: XIOZRTSGAUMGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-phenylacetyl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a tert-butyl ester group, a phenylacetyl group, and a diazepane ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(2-phenylacetyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-7-10-19(12-13-20)16(21)14-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3

InChI Key

XIOZRTSGAUMGAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-phenylacetyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and phenylacetic acid. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The process involves the formation of an intermediate, which is then treated with a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-phenylacetyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Tert-butyl 4-(2-phenylacetyl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-phenylacetyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-phenylacetyl)-1,4-diazepane-1-carboxylate is unique due to its specific structural features, including the presence of a phenylacetyl group and a diazepane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

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